Scaffold Target Space Differentiation: Thieno[3,4-c]pyrazole vs. Thieno[2,3-c]pyrazole in Kinase Inhibition
The thieno[3,4-c]pyrazole regioisomer, which constitutes the core of the target compound, is explicitly validated as a kinase inhibitor scaffold producing submicromolar KDR/VEGFR2 inhibitors, whereas the alternative thieno[2,3-c]pyrazole isomer has been patented primarily for Aurora-2 kinase inhibition, indicating that the ring fusion orientation directs selectivity [1]. In a kinase-targeted library screen, thieno[3,4-c]pyrazole analogs demonstrated KDR inhibitory activity in the submicromolar range. By contrast, thieno[2,3-c]pyrazole derivatives disclosed in patent US20060160874 were profiled against Aurora-2 kinase [2]. This difference in ring fusion represents a critical selectivity determinant.
| Evidence Dimension | Kinase target selectivity determined by scaffold regioisomerism |
|---|---|
| Target Compound Data | Thieno[3,4-c]pyrazole scaffold: submicromolar KDR inhibition (exact IC50 of target compound not publicly reported) |
| Comparator Or Baseline | Thieno[2,3-c]pyrazole scaffold: Aurora-2 kinase inhibition (US20060160874) |
| Quantified Difference | Distinct kinase target profiles; ring fusion orientation alters ATP-binding site complementarity |
| Conditions | In vitro kinase inhibition assays; biochemical format with ATP/[gamma-33P]ATP |
Why This Matters
For procurement decisions, this scaffold-level differentiation ensures that the thieno[3,4-c]pyrazole core is the appropriate starting point for programs targeting VEGFR2/KDR rather than Aurora kinases, avoiding a fundamental mismatch between chemical scaffold and biological target.
- [1] Akritopoulou-Zanze, I., et al. (2006). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 96–99. View Source
- [2] US Patent US20060160874A1. Heterobicyclic pyrazole derivatives as kinase inhibitors (thieno[2,3-c]pyrazole series). View Source
